CB1 vs CB2 Receptor Binding Affinity: Meta-Methoxy Substitution Yields 5-Fold Selectivity
JWH 302 exhibits a 5.2-fold selectivity for the CB1 receptor (Ki = 17 nM) over the CB2 receptor (Ki = 89 nM) in radioligand binding assays . This selectivity profile is distinct from that of JWH 250, its ortho-methoxy isomer, which shows higher affinity at both receptors (CB1 Ki = 11 nM, CB2 Ki = 33 nM) but a lower selectivity ratio of 3.0-fold . JWH 302 is also markedly different from JWH 015, a selective CB2 agonist with a Ki of 13.8 nM at CB2 and 383 nM at CB1 (28-fold CB2 selectivity) . These quantitative differences demonstrate that the meta-methoxy substitution in JWH 302 yields a unique receptor binding profile.
| Evidence Dimension | CB1/CB2 Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | CB1 Ki = 17 nM; CB2 Ki = 89 nM; Selectivity Ratio (CB1/CB2) = 5.2-fold |
| Comparator Or Baseline | JWH 250: CB1 Ki = 11 nM, CB2 Ki = 33 nM, Ratio = 3.0-fold; JWH 015: CB1 Ki = 383 nM, CB2 Ki = 13.8 nM, Ratio = 28-fold (CB2-selective) |
| Quantified Difference | JWH 302 is 5.2-fold selective for CB1; JWH 250 is 3.0-fold; JWH 015 is 28-fold CB2-selective. |
| Conditions | Radioligand binding assays using membranes from cells expressing human recombinant CB1 and CB2 receptors. The specific radioligand used was [3H]-CP 55,940 . |
Why This Matters
This distinct selectivity profile allows researchers to use JWH 302 as a probe to study CB1-preferring signaling pathways with a different pharmacological fingerprint than more balanced agonists like JWH 250.
